molecular formula C17H14FN3OS B12478132 N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B12478132
M. Wt: 327.4 g/mol
InChI Key: NDGQFXDYGNWWAC-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 4-fluorobenzylamine with thiosemicarbazide to form the intermediate 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the fluorobenzyl group.

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A related compound with similar structural features but lacking the methylbenzamide group.

    N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride: Another compound with a fluorobenzyl group but different functional groups attached to the thiadiazole ring.

Uniqueness

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to the presence of both the fluorobenzyl and methylbenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C17H14FN3OS/c1-11-2-6-13(7-3-11)16(22)19-17-21-20-15(23-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

NDGQFXDYGNWWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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